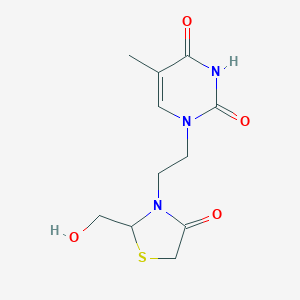
2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-5-methyl- is a synthetic compound commonly known as Rosiglitazone. It belongs to the class of thiazolidinediones and is used in the treatment of type 2 diabetes mellitus. Rosiglitazone acts as an insulin sensitizer and helps in reducing blood glucose levels in patients with type 2 diabetes.
Wirkmechanismus
Rosiglitazone acts as an insulin sensitizer by binding to and activating peroxisome proliferator-activated receptor-gamma (PPAR-γ) in adipose tissue, skeletal muscle, and liver. Activation of PPAR-γ results in increased insulin sensitivity, improved glucose uptake, and decreased hepatic glucose production. Rosiglitazone also has anti-inflammatory effects and can reduce the risk of cardiovascular diseases in diabetic patients.
Biochemical and Physiological Effects:
Rosiglitazone has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular diseases in diabetic patients. It also has anti-inflammatory effects and can reduce the risk of atherosclerosis and other cardiovascular diseases. Rosiglitazone has been studied for its potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
Rosiglitazone has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action and has been extensively tested for its therapeutic potential in the treatment of type 2 diabetes mellitus. However, Rosiglitazone also has some limitations for lab experiments. It can cause fluid retention, weight gain, and edema in some patients, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on Rosiglitazone. One direction is to study the potential of Rosiglitazone in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome. Another direction is to develop new derivatives of Rosiglitazone with improved therapeutic potential and fewer side effects. Finally, more studies are needed to understand the long-term effects of Rosiglitazone on cardiovascular health and other metabolic parameters.
Conclusion:
Rosiglitazone is a synthetic compound commonly used in the treatment of type 2 diabetes mellitus. It acts as an insulin sensitizer and helps in reducing blood glucose levels in diabetic patients. Rosiglitazone has been extensively studied for its therapeutic potential and has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular diseases in diabetic patients. However, Rosiglitazone also has some limitations and can cause fluid retention, weight gain, and edema in some patients. There are several future directions for the research on Rosiglitazone, including the study of its potential in the treatment of other metabolic disorders and the development of new derivatives with improved therapeutic potential and fewer side effects.
Synthesemethoden
Rosiglitazone can be synthesized by the reaction of 5-methyl-2,4(1H,3H)-pyrimidinedione with 2-(2-bromoacetyl)-4-(methylthio)butyric acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product obtained is Rosiglitazone.
Wissenschaftliche Forschungsanwendungen
Rosiglitazone has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. It has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular diseases in diabetic patients. Rosiglitazone has also been studied for its potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome.
Eigenschaften
CAS-Nummer |
181507-38-0 |
|---|---|
Molekularformel |
C11H15N3O4S |
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
1-[2-[2-(hydroxymethyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N3O4S/c1-7-4-13(11(18)12-10(7)17)2-3-14-8(16)6-19-9(14)5-15/h4,9,15H,2-3,5-6H2,1H3,(H,12,17,18) |
InChI-Schlüssel |
XXSFCXSXESUXIX-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)CCN2C(SCC2=O)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CCN2C(SCC2=O)CO |
Synonyme |
1-[(2-HOCH2-4-oxo-3-thiazol)Et]thymine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



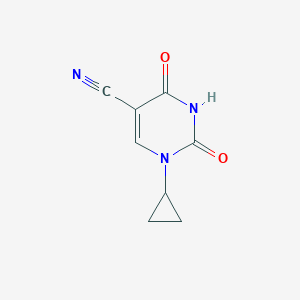


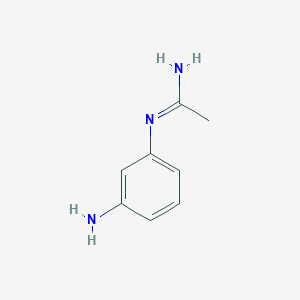


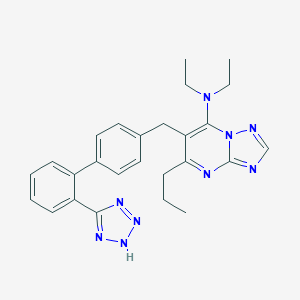

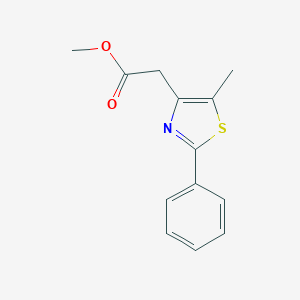
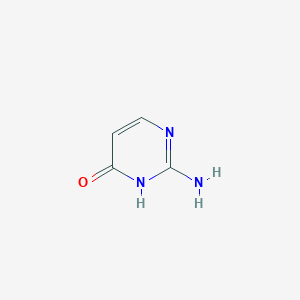

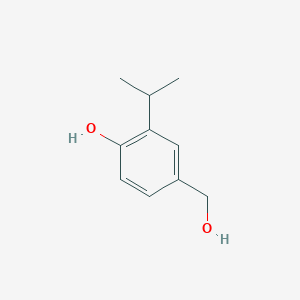

![2-methyl-1H-imidazo[1,2-a]pyridine-5-thione](/img/structure/B62649.png)